4,5-Dimetoxibenceno-1,2-diamina

Descripción general

Descripción

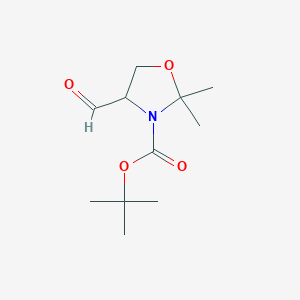

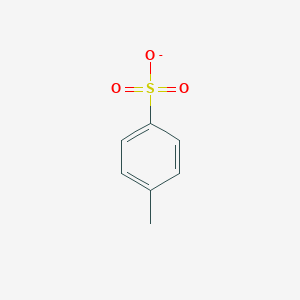

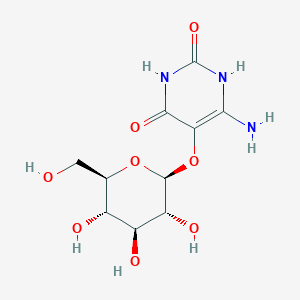

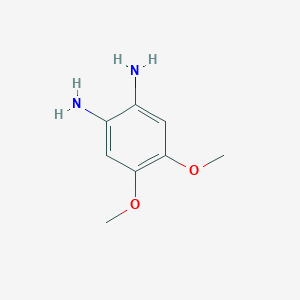

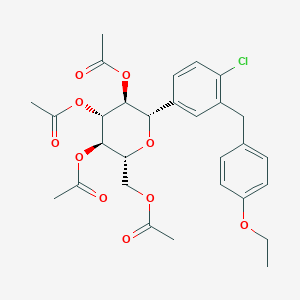

La 4,5-Dimetoxi-1,2-bencenodiamina es un compuesto de diamina aromático con la fórmula molecular C8H12N2O2 y un peso molecular de 168.19 g/mol . Se caracteriza por la presencia de dos grupos metoxi (-OCH3) y dos grupos amino (-NH2) unidos a un anillo de benceno. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo química, biología y medicina.

Aplicaciones Científicas De Investigación

La 4,5-Dimetoxi-1,2-bencenodiamina tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 4,5-Dimetoxi-1,2-bencenodiamina involucra su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como sustrato para reacciones enzimáticas, lo que lleva a la formación de derivados fluorescentes . También interactúa con especies reactivas de oxígeno (ROS) y radicales libres, neutralizando sus efectos dañinos .

Análisis Bioquímico

Biochemical Properties

4,5-Dimethoxybenzene-1,2-diamine functions as a potent antioxidant within cellular systems. Upon entering the cell, this compound interacts with reactive oxygen species (ROS) and free radicals, effectively neutralizing their harmful effects . Additionally, it can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis and a biomarker of diabetic ketoacidosis . The compound’s ability to interact with ROS and free radicals highlights its importance in protecting cells from oxidative stress.

Cellular Effects

4,5-Dimethoxybenzene-1,2-diamine influences various cellular processes, including gene expression, cell proliferation, and cell survival. It plays a role in protecting cells from oxidative stress and modulating key signaling pathways . By interacting with these pathways, the compound can exert regulatory effects on cellular processes, thereby contributing to the maintenance of cellular homeostasis.

Molecular Mechanism

At the molecular level, 4,5-Dimethoxybenzene-1,2-diamine exerts its effects through interactions with biomolecules such as enzymes and proteins. It reacts with aldehydes to produce highly fluorescent benzimidazole derivatives, which can be separated and quantitated by high-performance liquid chromatography . This reaction mechanism is crucial for the compound’s role in biochemical assays and research.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,5-Dimethoxybenzene-1,2-diamine are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to strong oxidizing agents . Long-term studies have shown that the compound maintains its antioxidant properties, effectively neutralizing ROS and free radicals over extended periods .

Dosage Effects in Animal Models

The effects of 4,5-Dimethoxybenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

4,5-Dimethoxybenzene-1,2-diamine is involved in metabolic pathways related to glycolysis. It can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis . This involvement in glycolytic pathways underscores the compound’s significance in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4,5-Dimethoxybenzene-1,2-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its antioxidant effects .

Subcellular Localization

4,5-Dimethoxybenzene-1,2-diamine is localized within specific subcellular compartments, where it performs its antioxidant functions. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in cellular processes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La 4,5-Dimetoxi-1,2-bencenodiamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reducción de 4,5-dimetoxi-1,2-dinitrobenceno utilizando agentes reductores como polvo de hierro y ácido clorhídrico . La reacción típicamente ocurre bajo condiciones de reflujo, y el producto se purifica a través de recristalización.

Métodos de Producción Industrial

En entornos industriales, la producción de 4,5-Dimetoxi-1,2-bencenodiamina puede implicar procesos de reducción a gran escala utilizando hidrogenación catalítica. Este método asegura mayores rendimientos y pureza del producto final. El compuesto luego se aísla y purifica utilizando técnicas como destilación y cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4,5-Dimetoxi-1,2-bencenodiamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.

Reducción: Se puede reducir para formar aminas.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Sustitución: Reactivos como haluros de alquilo y cloruros de acilo se utilizan para reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y otras formas reducidas.

Sustitución: Varios derivados de benceno sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

1,2-Diamino-4,5-dimetoxi-benceno (clorhidrato): Similar en estructura pero con diferentes propiedades de solubilidad y reactividad.

4,5-Dimetoxi-o-fenilendiamina: Otro compuesto relacionado con aplicaciones distintas en estudios de fluorescencia.

Singularidad

La 4,5-Dimetoxi-1,2-bencenodiamina es única debido a su doble funcionalidad como diamina aromática y derivado de benceno sustituido con metoxi. Esta combinación de grupos funcionales le permite participar en una amplia gama de reacciones químicas y la hace valiosa en diversas aplicaciones de investigación e industriales .

Propiedades

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUVOVOIJBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182156 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-33-4 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)